USP Pharmacopeial Designation vs. Non-Compendial Impurities
This compound is definitively listed as 'Decitabine USP Related Compound F', providing an authoritative pharmacopeial identity that is often absent for other key degradation products like N-Formyl Decitabine or the alpha-isomer. This designation mandates its use in official USP-NF tests and assays, offering a clear regulatory compliance pathway that non-compendial impurities cannot fulfill [1][2].
| Evidence Dimension | Pharmacopeial Recognition |
|---|---|
| Target Compound Data | Listed as Decitabine USP Related Compound F (Catalog No. USP-1165260) |
| Comparator Or Baseline | N-Formyl Decitabine: No assigned USP designation. Alpha-Decitabine: No assigned USP designation. |
| Quantified Difference | Presence vs. Absence of official USP monograph entry |
| Conditions | USP-NF compendia listing status as of 2024-2025 |
Why This Matters
For Abbreviated New Drug Applications (ANDAs), the use of official USP Reference Standards provides a defensible, harmonized benchmark, streamlining regulatory review and ensuring assay reproducibility.
- [1] SynZeal Research Pvt Ltd. (n.d.). Decitabine USP Related Compound F (CAS 69304-65-0) Product Information. Retrieved from SynZeal website. View Source
- [2] Sima-Lab. (n.d.). Decitabine Related Compound F (USP-1165260) Reference Standard Listing. Retrieved from Sima-Lab website. View Source
